molecular formula C15H15N5O3S2 B2640871 ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 1171383-35-9

ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2640871
CAS No.: 1171383-35-9
M. Wt: 377.44
InChI Key: YHKMVOCRASCRMA-UHFFFAOYSA-N
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Description

The compound ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic organic molecule featuring a fused thieno[2,3-c]pyridine core. This structure is substituted with a cyano group at position 3, a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety at position 2, and an ethyl ester group at position 4.

Properties

IUPAC Name

ethyl 3-cyano-2-[(4-methylthiadiazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S2/c1-3-23-15(22)20-5-4-9-10(6-16)14(24-11(9)7-20)17-13(21)12-8(2)18-19-25-12/h3-5,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKMVOCRASCRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activity, focusing on anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-c]pyridine core fused with a thiadiazole ring. This unique configuration is believed to contribute to its biological activities. The molecular formula is C14H14N4O3SC_{14}H_{14}N_4O_3S with a molecular weight of 318.35 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of thiadiazole and thieno[2,3-c]pyridine have shown promising results against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

A notable study evaluated the cytotoxic effects of this compound against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated significant antiproliferative activity with varying IC50 values depending on the concentration and exposure time.

Compound Cell Line IC50 (µM) Notes
Ethyl 3-cyano...HCT-11612.5Effective at low concentrations
Ethyl 3-cyano...HepG215.0Moderate efficacy observed

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

The mechanism by which this compound exerts its effects may involve several pathways:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death through intrinsic pathways.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in tumor growth and survival.

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : High solubility in organic solvents indicates potential for oral bioavailability.
  • Distribution : Predicted to distribute widely due to lipophilic characteristics.
  • Metabolism : Likely metabolized in the liver; further studies are required to elucidate specific metabolic pathways.
  • Excretion : Expected renal clearance based on molecular weight and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogous derivatives:

Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate

  • Structural Differences: Lacks the thiadiazole-carboxamido and cyano groups but includes a Boc-protected amine at position 2 and an ethyl ester at position 3.
  • Applications : Primarily used as an intermediate in peptide synthesis due to its Boc-protected amine, which enhances stability during reactions .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Structural Differences: Contains an imidazo[1,2-a]pyridine core instead of thieno[2,3-c]pyridine, with additional nitrophenyl and phenethyl substituents. The cyano group and ester functionalities are retained.
  • Synthesis : Prepared via a one-pot two-step reaction, yielding a yellow solid with a melting point of 243–245°C. Its higher molecular weight (51% yield) reflects synthetic complexity compared to the target compound .
  • Spectroscopic Data : Confirmed by ¹H NMR (δ 1.25–7.95 ppm) and ¹³C NMR (δ 14.5–165.2 ppm), with IR absorption at 1740 cm⁻¹ (ester C=O) and HRMS validating mass accuracy .

General Thieno[2,3-c]Pyridine Derivatives

  • Common Features: Fused thiophene-pyridine systems are known for their π-conjugated systems, which enhance electronic properties for optoelectronic applications.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%)
Ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-... Thieno[2,3-c]pyridine Cyano, thiadiazole-carboxamido, ethyl ester Data not found N/A
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Boc-protected amine, ethyl ester Not reported N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-... Imidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl, dual ethyl esters 243–245 51

Table 2: Spectroscopic Data Highlights

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) HRMS (ESI)
Ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-... Data not found Data not found Data not found Data not found
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-... 1.25 (t, 6H), 4.25 (q, 4H) 14.5 (CH₃), 61.8 (CH₂) 1740 (C=O) [M+H]⁺: 563.1823

Key Research Findings

  • Biological Relevance : Thiadiazole moieties are associated with antimicrobial activity, suggesting the target compound may outperform imidazo[1,2-a]pyridine derivatives in such applications .
  • Spectroscopic Gaps: Limited NMR/HRMS data for the target compound highlight a need for further characterization to confirm its structure-activity relationships.

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